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This guide provides a detailed comparative study of two prominent allosteric activators of

Sirtuin 6 (SIRT6), MDL-800 and its analogue MDL-801. Both small molecules have emerged as

potent research tools for investigating the therapeutic potential of SIRT6 activation in various

disease models, including cancer and age-related pathologies. This document summarizes

their performance based on available experimental data, outlines the methodologies of key

experiments, and visualizes the associated signaling pathways and workflows.

Introduction to MDL-800 and MDL-801
MDL-800 and MDL-801 are selective, allosteric activators of SIRT6, a crucial NAD+-dependent

deacetylase involved in regulating genome stability, metabolism, and inflammation. These

compounds enhance the catalytic efficiency of SIRT6 by binding to a hydrophobic pocket at the

N-terminus of the enzyme, distinct from its active site. This allosteric activation mechanism

leads to increased deacetylation of SIRT6 substrates, most notably histone H3 at lysine 9

(H3K9ac) and lysine 56 (H3K56ac), thereby influencing gene expression and cellular

processes.[1]

Quantitative Performance Comparison
The following tables summarize the key performance metrics of MDL-800 and MDL-801 based

on published in vitro and in vivo studies.
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Table 1: In Vitro Biochemical Performance
Parameter MDL-800 MDL-801 Reference

SIRT6 Deacetylation

Activation (EC50)
10.3 ± 0.3 µM 5.7 ± 0.3 µM [2][3]

11.0 ± 0.3 µM 4.14 ± 0.059 µM [4][5]

Fold Increase in

SIRT6 Activity (at 100

µM)

> 22-fold > 22-fold [2][3]

Effect on Michaelis

Constant (Km)
3.2-fold decrease 7.8-fold decrease [2][3]

Effect on Turnover

Number (kcat)
7.8-fold increase 41-fold increase [2][3]

Increase in Catalytic

Efficiency (kcat/Km)
> 25.3-fold > 318.7-fold [3]

Note: Lower EC50 values indicate higher potency. The data suggests that MDL-801 is a more

potent activator of SIRT6 in biochemical assays, primarily driven by a significantly greater

increase in the enzyme's turnover number (kcat).

Table 2: In Vitro Cellular Performance (Anti-proliferative
Activity)
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Cell Line (Cancer
Type)

MDL-800 IC50 MDL-801 IC50 Reference

Non-Small Cell Lung

Cancer (NSCLC)

A549, H1299, H460,

H292, H1975, H1650,

HCC827, PC9,

H3255, H2228, Calu-

3, H520

21.5 - 34.5 µM Data not available [5][6]

Hepatocellular

Carcinoma (HCC)

BEL-7405
EC50 (cell death) =

90.4 µM
Data not available [7]

Note: While both compounds are reported to have anti-cancer effects, specific IC50 values for

MDL-801 in cancer cell lines are not readily available in the reviewed literature, precluding a

direct side-by-side comparison in this context.

Table 3: In Vivo Performance
Parameter MDL-800 MDL-801 Reference

Animal Model
HCC827 cell-derived

xenograft (nude mice)
Data not available [6]

Dosing Regimen

80 mg/kg,

intraperitoneal

injection, daily for 14

days

Data not available [6]

Observed Effect
Marked suppression

of tumor growth
Data not available [6]

Note: In vivo efficacy data for MDL-801 is not available in the reviewed literature, preventing a

direct comparison with the demonstrated anti-tumor effects of MDL-800.
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Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of MDL-800
and MDL-801.

SIRT6 Deacetylation Assay (Fluor de Lys - FDL)
Objective: To measure the in vitro deacetylase activity of SIRT6 in the presence of activators.

Protocol:

Recombinant wild-type SIRT6 (5 µM) is incubated in a reaction mixture containing assay

buffer, 2.5 mM NAD+, and 75 µM of the fluorogenic acetylated peptide substrate RHKK-

Ac-AMC.

MDL-800 or MDL-801 is added at various concentrations (or DMSO as a control).

The reaction is incubated at 37°C for 2 hours.

The reaction is quenched by adding 40 mM nicotinamide.

The developer, 6 mg/mL trypsin, is added, and the mixture is incubated for 30 minutes at

25°C.

The fluorescence, indicative of the amount of deacetylated substrate, is measured using a

fluorometer.

EC50 values are calculated from the dose-response curves.

Cell Viability/Proliferation Assay (CCK-8)
Objective: To determine the effect of the compounds on the proliferation of cancer cell lines.

Protocol:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with various concentrations of MDL-800 or MDL-801 (or DMSO as a

control) for a specified period (e.g., 48 hours).
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After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.

The absorbance at 450 nm is measured using a microplate reader.

Cell viability is calculated as a percentage of the control, and IC50 values are determined

from the dose-response curves.[8]

In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Protocol:

Human cancer cells (e.g., 1 x 10^6 HCC827 cells) are suspended in a suitable medium

(e.g., PBS) and injected subcutaneously into the flanks of immunocompromised mice

(e.g., 6-week-old male BALB/c nude mice).[8]

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control groups.

The treatment group receives daily intraperitoneal injections of the compound (e.g., MDL-
800 at 80 mg/kg), while the control group receives the vehicle.[6]

Tumor volume is measured regularly (e.g., every other day) using calipers.

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting,

immunohistochemistry).

Signaling Pathways and Mechanisms of Action
MDL-800 and MDL-801 exert their effects primarily through the allosteric activation of SIRT6.

This activation leads to the deacetylation of histone and non-histone proteins, which in turn

modulates various downstream signaling pathways.

SIRT6-Mediated Deacetylation and Downstream Effects
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The primary mechanism of action for both MDL-800 and MDL-801 is the enhancement of

SIRT6's deacetylase activity. This leads to the removal of acetyl groups from histone H3 at

lysines 9 and 56, resulting in chromatin condensation and transcriptional repression of target

genes.

Allosteric Activator Enzyme Substrate Cellular Effect

MDL-800 / MDL-801 SIRT6 (inactive)
binds allosterically

SIRT6 (active) Histone H3 (acetylated) Histone H3 (deacetylated)
deacetylation

Transcriptional Repression

Click to download full resolution via product page

Fig 1. Allosteric activation of SIRT6 by MDL-800/801.

Modulation of Cancer-Related Signaling Pathways by
MDL-800
Studies on MDL-800 have elucidated its impact on several signaling pathways implicated in

cancer progression and inflammation.

NF-κB Pathway: MDL-800 has been shown to suppress the NF-κB signaling pathway.[8][9]

SIRT6 can deacetylate and inactivate the p65/RelA subunit of NF-κB, leading to reduced

transcription of pro-inflammatory and pro-survival genes.[8]
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Fig 2. MDL-800-mediated suppression of the NF-κB pathway.

MAPK Pathway: In non-small cell lung cancer models, MDL-800 treatment led to decreased

phosphorylation of MEK and ERK, key components of the MAPK pathway, which is often

hyperactivated in cancer and promotes cell proliferation.[6]
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Fig 3. Inhibition of the MAPK pathway by MDL-800.

PPARα and Fatty Acid Oxidation: In hepatocytes, MDL-800 was found to inhibit the

expression of PPARα and genes related to fatty acid oxidation.[2][10] This effect was shown

to be mediated by an increase in reactive oxygen species (ROS) and activation of JNK

signaling, and appeared to be independent of SIRT6 activation.[2][10]
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Fig 4. SIRT6-independent inhibition of PPARα by MDL-800.

Note: The signaling pathways modulated by MDL-801 have not been as extensively

characterized in the available literature. It is plausible that as a close analogue of MDL-800, it

may share some of these downstream effects, but further experimental validation is required.

Summary and Conclusion
MDL-800 and MDL-801 are potent and selective allosteric activators of SIRT6. Comparative

biochemical data indicate that MDL-801 is a more potent activator in vitro, exhibiting a greater

enhancement of SIRT6's catalytic efficiency.
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MDL-800 has been more extensively studied in cellular and in vivo models, demonstrating anti-

proliferative effects in various cancer cell lines and suppressing tumor growth in xenograft

models. Its mechanism of action has been linked to the modulation of key cancer-related

signaling pathways, including the NF-κB and MAPK pathways. Additionally, it exhibits SIRT6-

independent effects on PPARα and fatty acid metabolism.

While MDL-801 shows superior biochemical potency, there is a lack of published data on its

cellular anti-proliferative activity (IC50 values) and in vivo efficacy, which limits a direct and

comprehensive comparison with MDL-800 in a therapeutic context.

For researchers, the choice between MDL-800 and MDL-801 may depend on the specific

application. MDL-801 may be preferable for in vitro biochemical studies requiring maximal

SIRT6 activation. MDL-800, with its more extensive characterization in cellular and in vivo

systems, currently represents a more established tool for investigating the broader biological

consequences of pharmacological SIRT6 activation in disease models. Further studies are

warranted to fully elucidate the comparative cellular and in vivo activities of MDL-801.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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